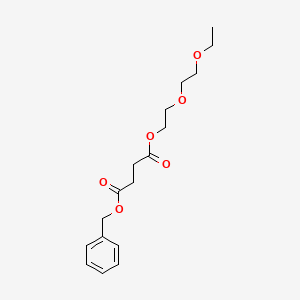

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate

Description

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate is a diester derived from butanedioic acid (succinic acid), featuring a benzyl group and a 2-(2-ethoxyethoxy)ethyl substituent. Such compounds are often utilized in flavoring, fragrance, or industrial applications (e.g., plasticizers) due to their solubility profiles and stability .

Properties

CAS No. |

828918-67-8 |

|---|---|

Molecular Formula |

C17H24O6 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-O-benzyl 1-O-[2-(2-ethoxyethoxy)ethyl] butanedioate |

InChI |

InChI=1S/C17H24O6/c1-2-20-10-11-21-12-13-22-16(18)8-9-17(19)23-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

InChI Key |

YWVZBJSTNVEMAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOC(=O)CCC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate typically involves esterification reactions. One common method is the reaction between benzyl alcohol and 2-(2-ethoxyethoxy)ethyl butanedioate in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate has shown promise in pharmaceutical formulations. Its characteristics make it suitable for use as:

- Solvent for Active Ingredients : The compound can dissolve various hydrophobic drugs, enhancing their bioavailability in formulations.

- Penetration Enhancer : Studies indicate that it can improve the transdermal delivery of active compounds by modifying skin permeability, making it valuable in topical drug formulations.

Case Study: Transdermal Drug Delivery

A study investigated the use of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate in transdermal patches for delivering analgesics. The results demonstrated a significant increase in drug permeation compared to control formulations without the compound, highlighting its effectiveness as a penetration enhancer.

Cosmetic Applications

In the cosmetic industry, Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate is utilized for its solvent properties and skin-conditioning effects:

- Solvent for Cosmetic Ingredients : It is employed as a solvent for various cosmetic ingredients, ensuring uniform distribution and stability in formulations such as creams and lotions.

- Moisturizing Agent : The compound acts as an emollient, providing hydration and improving skin texture in personal care products.

Data Table: Cosmetic Formulations Containing Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate

| Product Type | Concentration (%) | Function |

|---|---|---|

| Face Cream | 1-5 | Solvent and emollient |

| Hair Conditioner | 0.5-3 | Moisturizer |

| Sunscreen | 1-4 | Solvent for UV filters |

Industrial Applications

Beyond pharmaceuticals and cosmetics, Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate finds utility in industrial applications:

- Paints and Coatings : Its solvent properties make it suitable for use in paints and coatings, where it aids in the dispersion of pigments and resins.

- Textile Industry : The compound is used in textile processing as a solvent for dyes and finishing agents, enhancing color retention and fabric feel.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Diethyl butanedioate (Diethyl succinate)

- Molecular Weight : 174.19 g/mol.

- Structure : A simple diester of succinic acid with ethyl groups.

- Properties: Boiling Point: ~245°C. Solubility: Miscible in ethanol and ether. Applications: Used as a food additive (flavoring agent) and plasticizer .

- Comparison : Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate has a higher molecular weight due to its bulky substituents, which likely reduce volatility and enhance solubility in polar solvents. The benzyl group may also confer greater lipophilicity compared to diethyl succinate.

Benzyl benzoate

- Molecular Weight : 212.24 g/mol.

- Structure: A monoester of benzoic acid with a benzyl group.

- Properties :

- Comparison : Unlike benzyl benzoate, the target compound is a diester, which may slow hydrolysis rates and alter degradation pathways. The ethoxyethoxyethyl chain could improve miscibility with hydrophilic matrices compared to the purely aromatic benzyl benzoate.

Dibutyl decanedioate (Dibutyl sebacate)

- Molecular Weight : 314.41 g/mol.

- Structure : A diester of decanedioic acid with butyl groups.

- Properties :

- Comparison : The shorter butanedioate backbone in the target compound reduces molecular weight and may lower thermal stability compared to dibutyl sebacate. However, the ether linkages in the ethoxyethoxyethyl group could enhance flexibility and compatibility with polar polymers.

Ethyl 2-methoxybenzoate

- Molecular Weight : 180.20 g/mol.

- Structure: A monoester with a methoxy-substituted aromatic ring.

- Properties: Melting Point: Not explicitly stated, but likely lower than the target compound due to simpler structure. Applications: Flavoring agent and fragrance component .

Key Data Table: Comparative Properties

Biological Activity

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate is characterized by its unique structure, which includes a butanedioate moiety and an ethoxyethoxy side chain. The synthesis typically involves the esterification of butanedioic acid derivatives with benzyl alcohol and ethylene glycol derivatives. This process can be optimized for yield and purity through various reaction conditions, including temperature, solvent choice, and catalyst use.

Biological Activity

The biological activity of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, a study on related ethyl derivatives demonstrated effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . While specific data on Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate is limited, its structural analogs suggest a potential for similar activity.

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | E. coli, S. aureus | C. albicans, A. fumigatus |

Anticancer Properties

In vitro studies have shown that compounds with similar functional groups can induce apoptosis in cancer cell lines. For example, derivatives of benzyl esters were tested against various cancer types, revealing significant cytotoxic effects . The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate may also be significant. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures . This suggests that Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of various benzyl esters on human cancer cell lines (HeLa, K562), compounds structurally related to Benzyl 2-(2-ethoxyethoxy)ethyl butanedioate showed IC50 values indicating potent activity .

- Microbial Resistance : A comparative analysis of antimicrobial activities highlighted that certain derivatives exhibited enhanced efficacy against resistant strains of bacteria, suggesting that modifications to the ethylene glycol chain could improve bioactivity .

- Inflammation Models : In vivo models demonstrated that related compounds reduced edema in animal models of inflammation, indicating potential for development into anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.